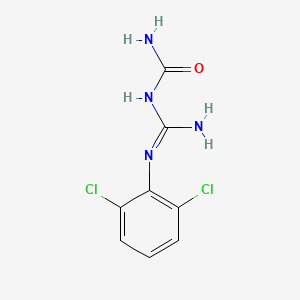
Biclodil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Biclodil involves synthetic routes that typically include the formation of guanylurea moieties. One common method is the successive ionic layer adsorption and reaction (SILAR) method, which allows for the layer-by-layer growth of heterojunctions on self-supporting electrospun polyacrylonitrile nanofiber mats at room temperature . This method is advantageous due to its flexibility and ability to maintain the structural integrity of the compound.
Chemical Reactions Analysis
Biclodil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Biclodil has a wide range of scientific research applications. In chemistry, it is used to study the electronic structure and stability of guanylurea derivatives . In biology and medicine, this compound is investigated for its vasodilator effects and potential therapeutic uses in treating congestive heart failure and coccidiosis . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with similar pharmacophoric features .
Mechanism of Action
The mechanism of action of Biclodil involves its interaction with molecular targets such as alpha-2 adrenergic receptors. By binding to these receptors, this compound exerts its vasodilator effects, leading to the relaxation of blood vessels and improved blood flow . This action is crucial in the treatment of conditions like congestive heart failure, where enhanced blood circulation is necessary.
Comparison with Similar Compounds
Biclodil is unique among guanylurea derivatives due to its specific vasodilator effects. Similar compounds include Lidamidine, which is used for its antisecretory and antidiarrheal actions, and Fenobam, an anxiolytic drug recently identified as a potential treatment for fragile X syndrome . These compounds share the guanylurea moiety but differ in their pharmacological effects and therapeutic applications.
References
properties
CAS RN |
85125-49-1 |
|---|---|
Molecular Formula |
C8H8Cl2N4O |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
[N'-(2,6-dichlorophenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C8H8Cl2N4O/c9-4-2-1-3-5(10)6(4)13-7(11)14-8(12)15/h1-3H,(H5,11,12,13,14,15) |
InChI Key |
VJAKOOPUXKMONS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)NC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




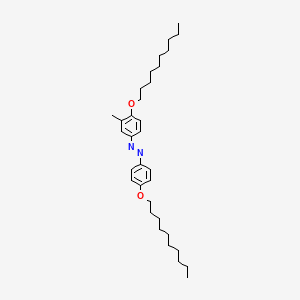

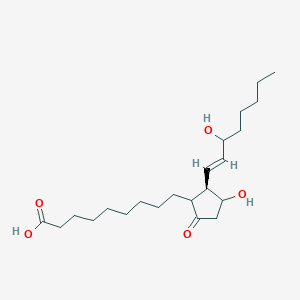


![(2S)-(11bS)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B1496679.png)
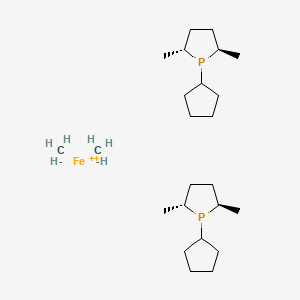
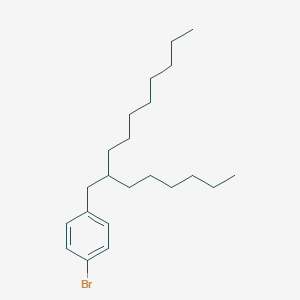
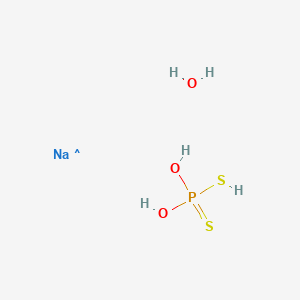


![(4,8-Bis(7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496696.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)